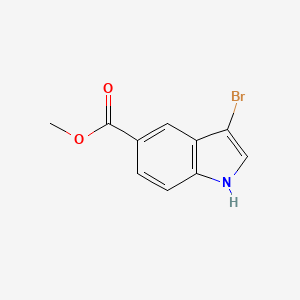

Methyl 3-bromoindole-5-carboxylate

Description

Methyl 3-bromoindole-5-carboxylate (CAS: 916179-88-9) is a brominated indole derivative with a methyl ester group at the 5-position of the indole ring. Its molecular formula is C₁₀H₇BrNO₂, and its molar mass is 254.07 g/mol. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and functionalized heterocycles due to the reactivity of the bromine substituent and the electron-withdrawing ester group .

Properties

IUPAC Name |

methyl 3-bromo-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)6-2-3-9-7(4-6)8(11)5-12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZAFPUTJXZLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693844 | |

| Record name | Methyl 3-bromo-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916179-88-9 | |

| Record name | Methyl 3-bromo-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromoindole-5-carboxylate typically involves the bromination of indole derivatives. One common method is the bromination of methyl indole-5-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromoindole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The indole ring can undergo oxidation to form oxindoles or reduction to form indolines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.

Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include substituted indoles, oxindoles, and indolines, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-bromoindole-5-carboxylate has garnered attention for its potential biological activities:

- Anticancer Research : Studies indicate that this compound can modulate signal transduction pathways, influencing protein phosphorylation states that affect cellular processes such as proliferation and apoptosis. This suggests its potential role in cancer therapeutics .

- HIV Inhibition : Research has shown that indole-based compounds can serve as inhibitors of HIV fusion, with this compound being evaluated for its efficacy in this context .

Organic Synthesis

The compound is widely used as a building block in organic synthesis due to its ability to undergo various reactions:

- Cross-Coupling Reactions : The bromine atom facilitates cross-coupling reactions with organometallic reagents, allowing for the formation of complex molecular architectures .

- Synthesis of Heterocycles : this compound serves as a precursor for synthesizing various heterocyclic compounds, which are essential in drug development .

Material Science Applications

In materials science, this compound is explored for its potential use in:

- Organic Electronics : The compound's electronic properties make it a candidate for applications in organic semiconductors and photovoltaic devices.

- Dyes and Pigments : Its indole structure can be modified to create dyes with specific absorption properties for use in textiles and coatings.

Agrochemical Applications

The compound's structural characteristics also lend themselves to applications in agrochemicals:

- Pesticide Development : Research indicates that indole derivatives can exhibit insecticidal properties, making this compound a potential candidate for developing new agrochemicals.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | PMC4216203 | Demonstrated potential as an HIV fusion inhibitor through structure-activity relationship studies. |

| Organic Synthesis | ACS Journal of Organic Chemistry | Utilized in Pd(0)-catalyzed intramolecular Heck reactions for synthesizing complex molecules. |

| Agrochemical Research | Various studies on indoles | Showed promise in developing new insecticides based on structural modifications of indoles. |

Mechanism of Action

The mechanism of action of methyl 3-bromoindole-5-carboxylate involves its interaction with various molecular targets and pathways. The indole ring system is known to bind with high affinity to multiple receptors, influencing cellular processes. The bromine atom can enhance the compound’s reactivity and binding properties, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-bromoindole-5-carboxylate belongs to a class of brominated methyl esters with heterocyclic frameworks. Below is a detailed comparison with four structurally analogous compounds, focusing on their molecular features, reactivity, and applications.

Table 1: Structural and Physicochemical Comparison

Biological Activity

Methyl 3-bromoindole-5-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a bromine atom at the 3-position and a carboxylate group at the 5-position, exhibits significant potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Synthesis

The molecular formula of this compound is C₉H₈BrN O₂, indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The synthesis typically involves bromination of indole derivatives followed by esterification processes. This compound can be synthesized through two main steps: bromination and esterification, which allow for further functionalization and optimization of its biological activity.

This compound interacts with various biological targets, influencing several cellular processes:

- Signal Transduction : It modulates signal transduction pathways by affecting protein phosphorylation states, which can lead to alterations in cell proliferation and apoptosis.

- Gene Expression : The compound has been shown to alter gene expression related to cell cycle regulation and metabolic processes, indicating its potential role in cancer research and therapeutic development.

- Enzyme Interaction : It interacts with specific enzymes and receptors, modulating their activity and thereby influencing metabolic fluxes within cells.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated significant inhibition of tumor growth in models such as:

- HT-29 (colon cancer)

- A549 (lung cancer)

- MDA-MB-231 (breast cancer)

These studies suggest that the compound may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It showed promising activity against a range of bacterial strains, including:

- Staphylococcus epidermidis

- Escherichia coli

The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to other known antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. This effect is particularly relevant in the context of chronic inflammatory diseases where modulation of immune responses is critical.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Tumor Growth Inhibition : A study involving mouse xenograft models showed that treatment with this compound significantly reduced tumor size compared to controls, suggesting its potential as an anticancer agent .

- Antimicrobial Testing : In vitro assays revealed that the compound exhibited MIC values lower than those of standard antibiotics against certain bacterial strains, indicating its potential as a novel antimicrobial agent .

- Inflammatory Response Modulation : Research demonstrated that this compound effectively reduced levels of inflammatory markers in cell culture models, supporting its use in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Presence of bromine enhances reactivity |

| Methyl 3-chloroindole-5-carboxylate | Moderate | Low | Chlorine substitution affects binding |

| Methyl 3-fluoroindole-5-carboxylate | Low | Moderate | Fluorine impacts solubility |

This compound stands out due to its unique bromine substitution, which enhances both reactivity and binding affinity compared to other halogenated indoles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.